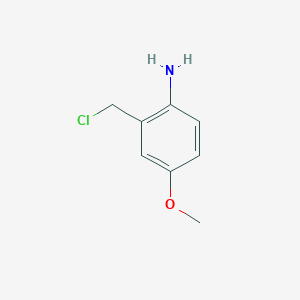
2-(chloromethyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-4-methoxyaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-methoxyaniline typically involves the chlorination of 2-Amino-5-methoxybenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-Amino-5-methoxybenzyl azide, 2-Amino-5-methoxybenzyl thiocyanate, and 2-Amino-5-methoxybenzyl methoxide.
Oxidation: Products include 2-Nitro-5-methoxybenzyl chloride and 2-Nitroso-5-methoxybenzyl chloride.
Reduction: The major product is 2-Amino-5-methoxybenzylamine.
Scientific Research Applications
2-(chloromethyl)-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and methoxy groups can interact with specific molecular targets, modulating their activity. For example, the compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-methoxybenzyl chloride: The methoxy group is at the 4-position instead of the 5-position.
2-Amino-5-methoxybenzyl alcohol: The alcohol derivative of the compound.
Uniqueness
2-(chloromethyl)-4-methoxyaniline is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5,10H2,1H3 |
InChI Key |
AWUQKTSPRJBWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



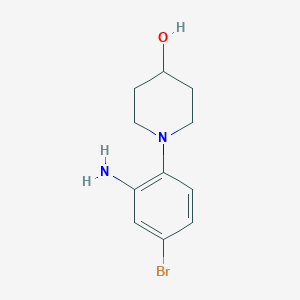
![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)


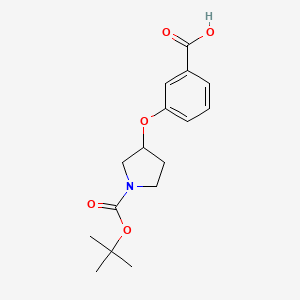
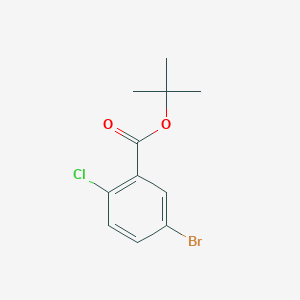
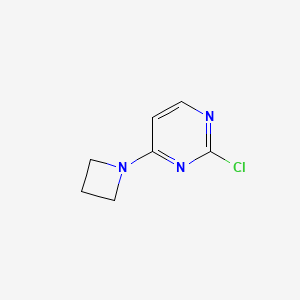
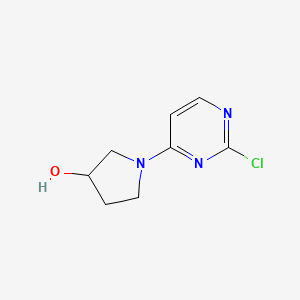
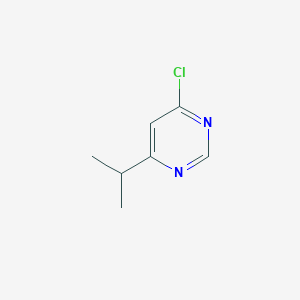
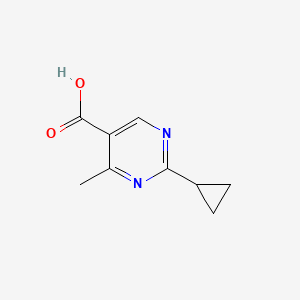
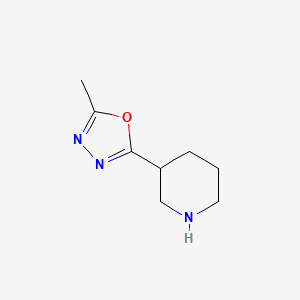
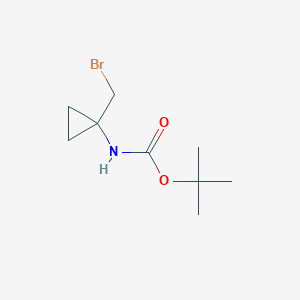
![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
